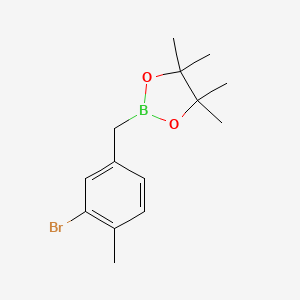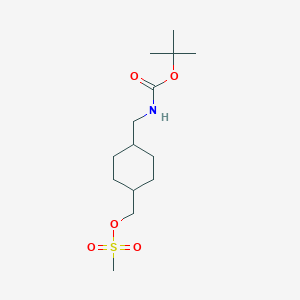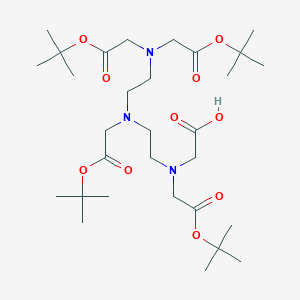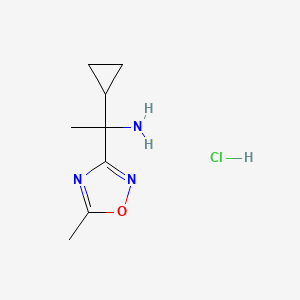
N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide
描述
N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
作用机制
Target of Action
Similar compounds such as 1,2,4-triazole-based compounds are known to interact with various targets . For instance, some triazole derivatives are known to bind to lanosterol 14α-demethylase (CYP51), a molecular target for clinically used azole-antifungals .
Mode of Action
Similar compounds, such as polytriazolylamine ligands, are known to stabilize cu(i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Related compounds such as 3-amino-1,2,4-triazole are known to inhibit mitochondrial and chloroplast function .
Result of Action
Similar compounds, such as 1,2,4-triazole-based compounds, are known to exhibit superior stability and high detonation performance .
Action Environment
The action of N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide can be influenced by environmental factors. For instance, similar compounds, such as 1,2,4-triazole-based compounds, exhibit superior stability when they have an N,N′-ethylene bridge compared to those with an N,N′-methylene bridge .
生化分析
Biochemical Properties
N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1,2,4-triazoles, including this compound, have been reported to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are crucial for the compound’s pharmacological effects, as they can modulate various biochemical pathways and processes.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 1,2,4-triazoles have been shown to inhibit mitochondrial and chloroplast function . This inhibition can lead to changes in cellular energy production and metabolic flux, ultimately affecting cell viability and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 1,2,4-triazoles are known to inhibit kinases and lysine-specific demethylase 1, which are critical regulators of cellular signaling and gene expression . These interactions can result in altered cellular responses and physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,2,4-triazoles can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in cumulative effects on cellular processes, such as changes in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial pharmacological effects, such as inhibition of specific enzymes or modulation of cellular signaling pathways. At high doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis. For example, 1,2,4-triazoles have been reported to inhibit mitochondrial function, which can impact cellular respiration and ATP production . These metabolic effects are important for understanding the compound’s pharmacological and toxicological properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. For instance, 1,2,4-triazoles can be transported across cellular membranes and accumulate in specific cellular compartments . These interactions can influence the compound’s pharmacokinetics and pharmacodynamics, determining its efficacy and safety.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, 1,2,4-triazoles have been shown to localize to mitochondria and chloroplasts, where they inhibit key metabolic processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide typically involves the reaction of 3-amino-1,2,4-triazole with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetonitrile, at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of N,N,3-trimethyl-1H-1,2,4-triazol-5-amine oxide.
Reduction: Formation of N,N,3-trimethyl-1H-1,2,4-triazol-5-amine.
Substitution: Formation of N,N,3-trimethyl-1H-1,2,4-triazol-5-amine azide.
科学研究应用
N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride
- 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride
- 3-Nitro-1,2,4-triazol-5-one
Uniqueness
N,N,3-trimethyl-1H-1,2,4-triazol-5-amine hydroiodide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its hydroiodide form also enhances its solubility and reactivity compared to other triazole derivatives.
属性
IUPAC Name |
N,N,5-trimethyl-1H-1,2,4-triazol-3-amine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.HI/c1-4-6-5(8-7-4)9(2)3;/h1-3H3,(H,6,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVKCPFYEAOSSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)N(C)C.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803581-87-4 | |
| Record name | 1H-1,2,4-Triazol-5-amine, N,N,3-trimethyl-, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803581-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Piperidinecarboxylic acid, 4-[(2-cyanophenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B3246809.png)




![2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid](/img/structure/B3246834.png)





![Thieno[3,2-b]pyridine-6-sulfonamide](/img/structure/B3246884.png)
